2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE
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Overview
Description
2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a thiazole ring, a naphtho[1,2-d][1,3]thiazole moiety, and a benzenesulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the naphtho[1,2-d][1,3]thiazole moiety. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens
Scientific Research Applications
2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to certain biological targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and sulfonamides. Compared to these compounds, 2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is unique due to its combined structural features, which may confer distinct biological activities and properties. Some similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-16-10-13-18(14-11-16)33(30,31)28-21-9-5-4-8-20(21)24(29)27-25-26-23-19-7-3-2-6-17(19)12-15-22(23)32-25/h2-11,13-14,28H,12,15H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOKDWZMHYSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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